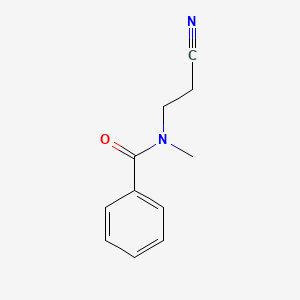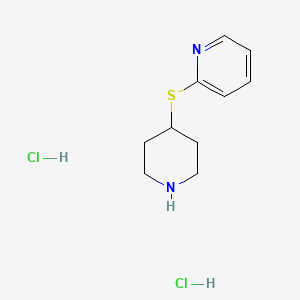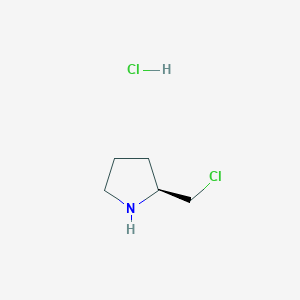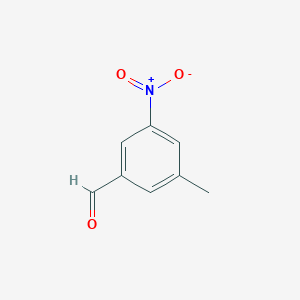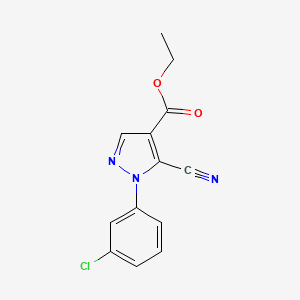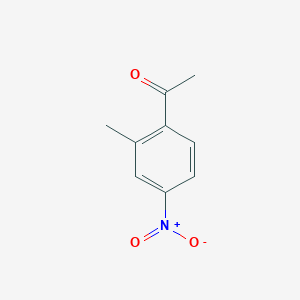
1-(2-Methyl-4-nitrophenyl)ethanone
Übersicht
Beschreibung
1-(2-Methyl-4-nitrophenyl)ethanone, also known as 2-methyl-4-nitrophenyl ethanone, is an organic compound belonging to the class of nitrophenyl ketones. It is a colorless, crystalline solid that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields such as organic synthesis and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Aminobenzo[b]thiophenes
1-(2-Methyl-4-nitrophenyl)ethanone has been utilized in the synthesis of aminobenzo[b]thiophenes through a one-pot process, indicating its role in facilitating efficient and novel synthetic routes for heterocyclic compounds (Androsov et al., 2010).
Phase Equilibrium Studies
Research on the solid-liquid phase equilibrium and ternary phase diagrams involving derivatives of 1-(2-Methyl-4-nitrophenyl)ethanone underscores its significance in understanding the solubility and crystallization behavior of nitrophenyl compounds, which is critical for their separation and purification processes (Li et al., 2019).
Inhibition of Catechol-O-Methyltransferase (COMT)
The compound's derivatives have been studied as potent and selective inhibitors of peripheral COMT, highlighting its potential in the development of therapeutic agents for diseases where modulation of COMT activity is beneficial (Learmonth et al., 2002).
Synthesis of Ni(II) Complexes
1-(2-Methyl-4-nitrophenyl)ethanone derivatives have been used in the synthesis of mono- and dinuclear Ni(II) complexes, with implications for the development of materials with specific magnetic, electrochemical, and antimicrobial properties (Chai et al., 2017).
Enhancement of L-DOPA Availability
Derivatives have shown to enhance the bioavailability of L-DOPA to the brain by reducing its O-methylation, suggesting their application in improving treatments for Parkinson's disease (Parada et al., 2001).
Charge Density Analysis
Studies on the hydrogen bonding motif of 1-(2-Methyl-4-nitrophenyl)ethanone derivatives contribute to our understanding of molecular interactions and charge distribution, which is fundamental in the design of materials and drugs with desired properties (Hibbs et al., 2003).
Antimicrobial Activity
The antimicrobial activity of thiosemicarbazones derived from 1-(2-Methyl-4-nitrophenyl)ethanone against various bacteria has been explored, indicating its utility in the development of new antibacterial agents (Parekh & Desai, 2006).
Eigenschaften
IUPAC Name |
1-(2-methyl-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCIXVBGKCHARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516132 | |
| Record name | 1-(2-Methyl-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-nitrophenyl)ethanone | |
CAS RN |
77344-68-4 | |
| Record name | 1-(2-Methyl-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



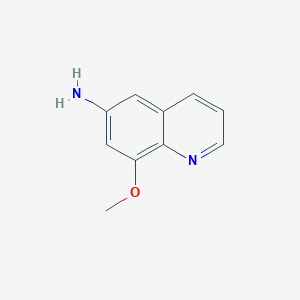



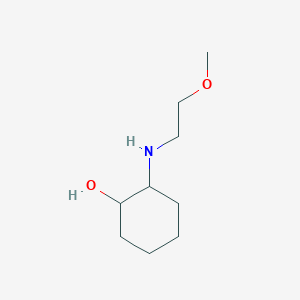
![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)

